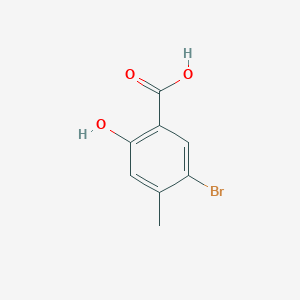

5-Bromo-2-hydroxy-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEIVUHCRPYYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288113 | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-35-4 | |

| Record name | 6623-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid

CAS Number: 6623-35-4

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a valuable building block in organic synthesis and drug discovery. The document details its physicochemical properties, plausible synthetic routes, and potential biological activities, drawing insights from research on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Pharmacokinetic Properties

Below is a summary of the key physicochemical properties for this compound and its analogs. These parameters are crucial for assessing the compound's potential as a drug candidate.

| Property | Value | Reference Compound(s) |

| Molecular Formula | C8H7BrO3 | This compound |

| Molecular Weight | 231.04 g/mol | This compound[] |

| Appearance | White crystalline solid | 2-bromo-5-hydroxybenzoic acid[2] |

| Melting Point | 218-220°C | 2-bromo-5-hydroxybenzoic acid[2] |

| Solubility | Soluble in alcohol, ether, and ketone solvents; slightly soluble in water. | 2-bromo-5-hydroxybenzoic acid[2] |

| pKa | ~2.97 | o-Hydroxybenzoic acid[3] |

| LogP | 1.99200 | 5-bromo-4-fluoro-2-hydroxybenzoic acid[4] |

Synthesis and Experimental Protocols

A potential synthetic workflow for this compound is outlined below. This proposed synthesis involves the bromination of 2-hydroxy-4-methylbenzoic acid.

Proposed Synthesis of this compound

A likely synthetic approach would involve the direct bromination of 2-hydroxy-4-methylbenzoic acid. The hydroxyl and methyl groups on the benzene ring are ortho- and para-directing, influencing the position of the incoming bromine atom.

Experimental Protocol:

-

Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), to the solution at a controlled temperature, likely at or below room temperature to manage the reaction's exothermicity. The reaction would likely be stirred for several hours.

-

Quenching and Precipitation: Pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.

-

Filtration and Washing: Collect the solid product by filtration and wash it with cold water to remove any remaining acid and inorganic byproducts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on closely related compounds suggests potential roles in modulating key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory and Antioxidant Potential

Studies on structurally similar bromophenols and their derivatives have indicated significant antioxidant and anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways. Furthermore, another related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate, has demonstrated protective effects against oxidative stress by activating the Nrf2 pathway.[6]

These findings suggest that this compound may also possess similar biological activities. Further investigation into its effects on these pathways is warranted.

Relevant Signaling Pathways

The potential biological activities of this compound and its analogs appear to be mediated through the following key signaling pathways:

-

Nrf2 Signaling Pathway: A critical pathway in the cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.

-

MAPK (ERK and p38) and NF-κB Signaling Pathways: These are central pathways in the regulation of inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Simplified Nrf2 signaling pathway and potential modulation.

References

- 2. chembk.com [chembk.com]

- 3. global.oup.com [global.oup.com]

- 4. 5-bromo-4-fluoro-2-hydroxybenzoic acid | CAS#:1644-71-9 | Chemsrc [chemsrc.com]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid (CAS No: 6623-35-4). The information herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | BOC Sciences |

| Molecular Weight | 231.04 g/mol | BOC Sciences |

| Melting Point | 205-208 °C | ChemBK |

| Boiling Point | Predicted: 355.9±35.0 °C at 760 mmHg | ChemSrc (for a similar isomer) |

| pKa | Predicted | (See discussion below) |

| LogP | Predicted | (See discussion below) |

| Solubility | Predicted | (See discussion below) |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized for substituted benzoic acids and can be adapted for this compound.

Determination of Melting Point

Method: Capillary Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) and dry under vacuum.

-

Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample closely. When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Acid Dissociation Constant (pKa)

Method: Potentiometric Titration

Apparatus:

-

pH meter with a glass electrode

-

Burette (calibrated)

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed to remove CO₂)

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent (e.g., water/ethanol mixture) if solubility is low.

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.

-

Allow the solution to equilibrate and record the initial pH.

-

Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP)

Method: Shake-Flask Method (OECD Guideline 107)

Apparatus:

-

Separatory funnel or centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase (n-octanol or water). The volume ratio should be adjusted based on the expected LogP value.

-

Securely cap the vessel and shake vigorously for a predetermined amount of time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate. If an emulsion forms, centrifugation may be required.

-

Carefully separate the aqueous and n-octanol phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Method: Equilibrium Shake-Flask Method (OECD Guideline 105)

Apparatus:

-

Flasks with stoppers

-

Constant temperature water bath or shaker

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical method for concentration determination (e.g., HPLC, UV-Vis spectrophotometry)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a known volume of water in a flask.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., at 25 °C).

-

Agitate the solution for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically take samples to confirm that the concentration has reached a plateau.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid, including its structure, identifiers, and spectroscopic data. The guide also outlines a plausible synthetic route and discusses its potential applications based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid group at positions 5, 2, 4, and 1, respectively.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 6623-35-4 | [] |

| Molecular Formula | C₈H₇BrO₃ | [] |

| Molecular Weight | 231.04 g/mol | [] |

| SMILES | CC1=CC(=C(C=C1Br)C(=O)O)O | [] |

| InChI | InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | [] |

| InChIKey | IMEIVUHCRPYYIF-UHFFFAOYSA-N | [] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes | Reference |

| Melting Point | 167-171 °C | Data for 5-Bromo-2-methylbenzoic acid | |

| Appearance | Expected to be a solid at room temperature | Based on similar compounds |

Synthesis Protocol

A specific experimental protocol for the synthesis of this compound is not detailed in publicly available literature. However, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. The synthesis would likely start with 2-hydroxy-4-methylbenzoic acid, which is then brominated.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent, such as glacial acetic acid, in a reaction flask.

-

Bromination: While stirring, slowly add a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS). The reaction may be performed at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by filtration and wash with water to remove any remaining acid and salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound are not publicly available. The expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the structure and comparison with related compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - A singlet for the methyl group (CH₃) protons. - Two singlets for the aromatic protons. - A broad singlet for the hydroxyl (OH) proton. - A broad singlet for the carboxylic acid (COOH) proton. |

| ¹³C NMR | - A peak for the methyl carbon (CH₃). - Six distinct peaks for the aromatic carbons, including the carbon attached to the bromine, which would be at a lower field. - A peak for the carboxylic acid carbon (C=O) at a significantly downfield shift. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - C-H stretching and bending vibrations for the aromatic ring and methyl group. - C-Br stretching vibration. |

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. A structurally related compound, 5-Bromo-2-methylbenzoic acid, is known to be a synthetic intermediate for the antidiabetic drug canagliflozin[2]. This suggests that derivatives of bromo-methylbenzoic acid may have potential for biological activity, but further research is required to determine the specific effects of this compound.

Due to the lack of data on its biological function, no signaling pathway or experimental workflow diagrams related to its biological activity can be provided at this time.

Safety Information

Safety data sheets (SDS) for this compound should be consulted before handling. Based on the data for similar compounds like 5-Bromo-2-methylbenzoic acid, it may cause skin and eye irritation and may be harmful if swallowed[3][4]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and chemical principles. It is not a substitute for experimental verification. All laboratory work should be conducted by qualified personnel in a safe and controlled environment.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-hydroxy-4-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-hydroxy-4-methylbenzoic acid. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. It includes detailed methodologies for established solubility testing protocols and a clear workflow for researchers to generate reliable and comparable data.

Introduction to this compound

This compound, with the molecular formula C₈H₇BrO₃, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, a bromine atom, and a methyl group on the benzene ring, suggests it is a polar molecule. The solubility of such a compound in various organic solvents is a critical parameter in numerous applications, including:

-

Drug Development: Solubility influences bioavailability, formulation, and dosage form design.

-

Organic Synthesis: It is essential for reaction kinetics, purification (e.g., recrystallization), and product yield.

-

Analytical Chemistry: Understanding solubility is crucial for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC).

The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are key factors that will govern the solubility of this compound. Generally, polar organic solvents are expected to be more effective at dissolving this compound than non-polar solvents.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible scientific literature. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This standardized format will facilitate the comparison of results across different laboratories and experiments.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized methods should be employed for determining solubility. The isothermal shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[2]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

A. Gravimetric Analysis:

This is a straightforward method for determining the concentration of the solute.[3][4]

-

Accurately weigh an empty, dry container (e.g., an evaporating dish).

-

Pipette a known volume of the filtered saturated solution into the container and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause the solute to decompose).

-

Once all the solvent has been removed, weigh the container with the solid residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty container.

-

Solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

B. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for determining the concentration of the solute, especially when dealing with smaller sample volumes or lower solubilities.[5][6]

-

Method Development: Develop a suitable HPLC method for this compound. This will typically involve selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid), and a detection wavelength (using a UV detector).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate Original Concentration: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

References

5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-hydroxy-4-methylbenzoic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this paper combines information from Safety Data Sheets (SDS) with stability data and degradation pathways of structurally related compounds to provide a robust framework for its handling, storage, and stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its stability and designing appropriate storage and handling protocols.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Solid (Form may vary) |

| CAS Number | 6623-35-4 |

Stability Profile

Based on available Safety Data Sheets and literature on similar compounds, this compound is considered chemically stable under standard ambient conditions, which include room temperature and normal atmospheric pressure. However, the presence of functional groups such as a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring suggests potential susceptibility to degradation under specific stress conditions.

General Stability:

| Condition | Stability Assessment |

| Ambient Temperature | Stable |

| Light | Potential for degradation |

| Humidity | Hygroscopic nature not specified, but moisture should be avoided |

| pH | Stability is pH-dependent |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general chemical safety guidelines and information from suppliers.

| Parameter | Recommendation |

| Temperature | Store in a cool location. |

| Atmosphere | Store in a dry environment. For long-term storage, consider storing under an inert gas such as argon or nitrogen. |

| Light Exposure | Protect from light by storing in an opaque or amber container. |

| Container | Keep in a tightly sealed container to prevent moisture ingress and contamination. |

| Ventilation | Store in a well-ventilated area. |

The logical relationship between recommended storage conditions and the preservation of the compound's stability is illustrated in the following diagram.

Caption: Logical flow of storage conditions to maintain stability.

Potential Degradation Pathways

-

Thermal Degradation: Substituted benzoic acids are known to undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide and the formation of the corresponding brominated cresol.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation. The primary pathway is often reductive debromination, where the carbon-bromine bond is cleaved upon exposure to light, particularly UV radiation.

-

Hydrolytic Degradation: The stability of the carboxylic acid group in aqueous solutions is pH-dependent. While generally stable, extreme pH conditions combined with elevated temperatures could potentially promote decarboxylation or other reactions.

The anticipated degradation pathways are summarized in the following diagram.

Caption: Potential degradation pathways of the compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted. The following are generalized protocols based on standard pharmaceutical industry practices.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, expose a solution of the compound to 60°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC.

Stability-Indicating HPLC Method Development

Objective: To develop a quantitative analytical method capable of separating the parent compound from all potential degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

The workflow for conducting a comprehensive stability study is outlined below.

Caption: Experimental workflow for stability assessment.

Conclusion

While this compound is generally stable under ambient conditions, its chemical structure suggests potential for degradation under stress. The information provided in this guide, based on data from structurally related compounds, serves as a valuable resource for researchers, scientists, and drug development professionals. For critical applications, it is imperative to conduct a comprehensive stability study, including forced degradation, to fully understand the stability profile of this compound and to establish appropriate storage conditions and shelf-life. The experimental protocols outlined herein provide a solid foundation for such investigations.

Spectroscopic Profile of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-hydroxy-4-methylbenzoic acid, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The information presented herein is intended to support research and development activities by providing a foundational spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on computational predictions from established spectroscopic databases. These predictions offer valuable insights into the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum provides information on the chemical shifts of the hydrogen atoms within the molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (position 3) | 7.8 - 8.2 | Singlet |

| Ar-H (position 6) | 6.8 - 7.2 | Singlet |

| -CH₃ | 2.2 - 2.5 | Singlet |

| -OH | 10.0 - 12.0 (broad) | Singlet |

| -COOH | 11.0 - 13.0 (broad) | Singlet |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum indicates the chemical shifts for the carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 170 - 175 |

| C-2 (C-OH) | 155 - 160 |

| C-4 (C-CH₃) | 140 - 145 |

| C-6 | 130 - 135 |

| C-3 | 115 - 120 |

| C-5 (C-Br) | 110 - 115 |

| C-1 | 110 - 115 |

| -CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The predicted significant peaks are tabulated below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| O-H stretch (phenol) | 3200-3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-Br stretch | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 230/232 | High | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| [M-OH]⁺ | 213/215 | Medium | Loss of hydroxyl radical |

| [M-COOH]⁺ | 185/187 | Medium | Loss of carboxyl group |

| [M-Br]⁺ | 151 | Low | Loss of Bromine radical |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: m/z 50-500.

-

The sample is introduced into the ion source where it is vaporized and ionized.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: General workflow for spectroscopic analysis.

Potential Biological Activity of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of 5-Bromo-2-hydroxy-4-methylbenzoic acid. As of the date of this publication, no direct experimental studies detailing the biological effects of this specific compound have been identified in the public domain. Therefore, this whitepaper extrapolates potential activities based on established structure-activity relationships (SAR) of its core structural motifs: salicylic acid, substituted benzoic acids, and brominated phenols. The primary aim is to guide future research and highlight promising avenues for investigation into its therapeutic potential. Key predicted activities include anti-inflammatory, antimicrobial, and anticancer effects. This paper outlines generalized experimental protocols to test these hypotheses and visualizes relevant biological pathways.

Introduction

This compound is a substituted derivative of salicylic acid. Its chemical structure, featuring a carboxylic acid ortho to a hydroxyl group, a bromine atom at position 5, and a methyl group at position 4, suggests a range of potential pharmacological activities. Salicylic acid and its derivatives are well-known for their therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4][5] The introduction of halogen (bromine) and alkyl (methyl) substituents can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its biological activity.[6] This document will explore the predicted biological activities of this compound based on the known effects of these structural components.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Analysis

The biological potential of this compound can be inferred from the activities of its structural relatives.

Anti-inflammatory Activity

The 2-hydroxybenzoic acid (salicylic acid) core is strongly associated with anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.[4][5] While salicylic acid itself is a weak COX inhibitor, its derivatives can exhibit enhanced activity. The substituents on the aromatic ring play a crucial role in modulating this activity.

-

Electron-withdrawing groups , such as the bromine atom in the target molecule, can increase the acidity of the carboxylic acid and potentially influence binding to the active site of COX enzymes.[7]

-

Lipophilicity , enhanced by the methyl and bromo groups, can improve cell membrane permeability, which may lead to better access to intracellular targets.

Based on these principles, it is hypothesized that this compound may possess anti-inflammatory properties.

Antimicrobial Activity

Substituted benzoic and salicylic acids have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][8][9][10] The mechanism of action is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nutrient uptake.

-

Phenolic Hydroxyl Group: The hydroxyl group is a key feature for the antimicrobial action of many phenolic compounds.[8]

-

Halogenation: The presence of a bromine atom can significantly enhance antimicrobial potency. Bromophenols, found in marine organisms, are known for their potent antibacterial and antifungal activities.[11][12][13] The increased lipophilicity and electronic effects of bromine can improve the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

-

Lipophilicity: The overall lipophilicity of the molecule, contributed to by both the bromo and methyl groups, is a critical factor in its antimicrobial efficacy.

Therefore, this compound is a strong candidate for possessing antimicrobial properties, potentially effective against a range of pathogens.

Anticancer Activity

Salicylic acid and its derivatives have been investigated for their potential anticancer effects.[1][[“]][15] The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[[“]][15]

-

Induction of Apoptosis: Some salicylic acid derivatives can induce apoptosis in cancer cells.[[“]][15]

-

Enzyme Inhibition: Substituted benzoic acids have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein phosphatases and histone deacetylases.[16]

-

Structure-Activity Relationship: The specific substitution pattern on the benzoic acid ring is critical for anticancer activity. The combination of hydroxyl, bromo, and methyl groups in this compound presents a unique profile that warrants investigation for its antiproliferative effects on cancer cell lines.

Quantitative Data from Structurally Related Compounds

To provide a contextual framework for potential efficacy, the following tables summarize quantitative data for antimicrobial and enzyme inhibitory activities of structurally related substituted benzoic acid derivatives. Note: This data is not for this compound but for analogous compounds, and is intended to guide hypothesis generation.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzoic Acids against Various Microorganisms

| Compound | Substituents | Test Organism | MIC (µg/mL) | Reference |

| Benzoic Acid | None | E. coli O157:H7 | 1000 | [9] |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | 2-OH | E. coli | 3200 | [9] |

| 4-Hydroxybenzoic Acid | 4-OH | E. coli | >5000 | [9] |

| p-Bromobenzoic Acid | 4-Br | - | - | |

| 2-Chlorobenzoic Acid Derivative (Schiff's base) | 2-Cl, and others | E. coli | - (pMIC = 2.27 µM/ml) | [10] |

Table 2: Enzyme Inhibition Data for Substituted Benzoic Acid Derivatives

| Compound Class/Derivative | Enzyme Target | Inhibition (IC₅₀/Kᵢ) | Reference |

| Benzoic Acid | Coenzyme Q biosynthesis (Ppt1) | - | [17] |

| Substituted Benzoic Acid Derivative | Protein Phosphatase Slingshot | Kᵢ ≈ 4 µM | [16] |

| Bromophenols | α-glucosidase | IC₅₀ = 0.84 - 2.4 µM | [13] |

| Phenylsulfamoyl Benzoic Acid Derivative | ERAP2 | - | [18] |

Proposed Experimental Protocols

The following are generalized protocols for assessing the predicted biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid, are prepared in a suitable buffer.

-

Compound Incubation: The test compound, this compound, at various concentrations is pre-incubated with the COX enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological screening.

References

- 1. researchgate.net [researchgate.net]

- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals [frontiersin.org]

- 5. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe | PLOS One [journals.plos.org]

- 18. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a halogenated derivative of salicylic acid. Due to a lack of extensive direct research on this specific molecule, this paper draws upon available data for the compound and contextualizes it with information on closely related chemical structures. This guide covers its chemical identity, inferred synthesis, and potential as a research intermediate. While specific biological activity and detailed historical discovery remain undocumented in readily available literature, this document serves as a foundational resource for researchers interested in exploring the properties and applications of this and similar compounds.

Introduction

This compound, also known as 5-bromo-4-methylsalicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl group on the benzoic acid backbone, suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The strategic placement of these functional groups allows for a variety of chemical modifications, making it a molecule of interest for medicinal chemists and materials scientists. Despite its availability from commercial suppliers, a detailed historical account of its discovery and initial synthesis is not prominently documented in scientific literature. Its existence is primarily noted within chemical databases and supplier catalogs, indicating its role as a building block in broader synthetic endeavors.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, based on its chemical structure and data from closely related compounds, the following properties can be inferred.

| Property | Value | Source |

| CAS Number | 6623-35-4 | [][2] |

| Molecular Formula | C₈H₇BrO₃ | [] |

| Molecular Weight | 231.04 g/mol | [] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)C(=O)O)O | [] |

| InChI Key | IMEIVUHCRPYYIF-UHFFFAOYSA-N | [] |

| Physical Form | Solid (inferred) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (inferred) | General knowledge |

| pKa | Not available |

Synthesis

Inferred Experimental Protocol: Bromination of 2-Hydroxy-4-methylbenzoic Acid

Materials:

-

Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

Optional: A catalyst (e.g., iron filings or a Lewis acid)

Procedure:

-

Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent in a reaction flask.

-

If using a catalyst, add it to the solution.

-

Slowly add a stoichiometric amount of the brominating agent to the reaction mixture, maintaining a controlled temperature. The hydroxyl and methyl groups on the benzene ring are activating and ortho-, para-directing. Given the positions of these groups, the bromine is expected to add at the 5-position, which is para to the methyl group and ortho to the hydroxyl group.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. The following are predicted data based on the chemical structure and data from analogous compounds. Researchers are advised to obtain experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

A singlet for the methyl protons (around 2.2-2.5 ppm).

-

Two singlets or two doublets in the aromatic region for the two aromatic protons (around 7.0-8.0 ppm).

-

A broad singlet for the acidic proton of the carboxylic acid (typically above 10 ppm).

-

A singlet for the phenolic hydroxyl proton (can vary in chemical shift and may be broad).

-

-

¹³C NMR:

-

A signal for the methyl carbon (around 20-25 ppm).

-

Signals for the aromatic carbons, including the carbon attached to the bromine (expected to be in the range of 110-140 ppm).

-

A signal for the carbon of the carboxylic acid (typically in the range of 165-175 ppm).

-

Infrared (IR) Spectroscopy (Predicted)

-

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

An O-H stretch from the phenol group (around 3200-3600 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

-

C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

-

C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹).

-

A C-Br stretch (typically in the fingerprint region, below 800 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted molecular weight is 231.04 g/mol .

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature regarding the biological activity or the effects on signaling pathways of this compound. However, related salicylic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is plausible that this compound could exhibit similar activities, but this would require experimental validation.

Given the lack of data on its biological interactions, no signaling pathway diagrams can be provided at this time.

Applications in Research and Development

The primary application of this compound appears to be as a chemical intermediate in organic synthesis. The presence of three distinct functional groups (carboxylic acid, hydroxyl, and bromo) on the aromatic ring, along with a methyl group, provides multiple sites for chemical modification. This makes it a valuable starting material or building block for the synthesis of more complex molecules, including potential drug candidates, agrochemicals, and materials with specific electronic or optical properties.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While its history and specific properties are not well-documented, this guide provides a summary of its known characteristics and a scientifically inferred basis for its synthesis and expected analytical data. Further research is needed to fully characterize this molecule and to explore its potential biological activities and applications. This document serves as a starting point for researchers and professionals in the fields of chemistry and drug development who may be interested in working with this compound.

References

Theoretical Exploration of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 5-Bromo-2-hydroxy-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental and theoretical data for this specific compound, this document leverages computational data from closely related analogues, such as 5-Bromosalicylaldehyde and other substituted benzoic acid derivatives, to provide insightful predictions into its structural, vibrational, and electronic properties. This guide outlines standard computational methodologies, presents expected quantitative data in a structured format, and offers a blueprint for future theoretical and experimental investigations. The workflows and structure-property relationships are visualized to facilitate a deeper understanding.

Introduction

This compound (C₈H₇BrO₃) is a substituted aromatic carboxylic acid. The presence of a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid function on the benzene ring suggests a molecule with rich electronic features and potential for diverse chemical interactions, making it a candidate for drug design and development. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the molecular geometry, electronic structure, and spectroscopic properties, which are crucial for understanding its reactivity and potential biological activity.

This guide synthesizes information from computational studies on analogous compounds to build a robust theoretical profile of this compound.

Computational Methodology: A Detailed Protocol

The theoretical investigation of this compound would typically follow a well-established computational chemistry workflow. The protocol described here is based on methodologies successfully applied to similar molecules.[1]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all other properties are calculated from this optimized structure.

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[1]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such systems.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.[1]

-

Procedure:

-

The initial structure of this compound is drawn using a molecular editor like GaussView 5.[1]

-

A geometry optimization calculation is performed to locate the stationary point on the potential energy surface.

-

A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can then be used for comparison with experimental IR and Raman spectra.

-

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, a range of spectroscopic and electronic properties can be calculated.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing insights into the electronic transitions.[1]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

-

Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated from the vibrational analysis.

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

This guide provides comprehensive safety and handling information for 5-Bromo-2-hydroxy-4-methylbenzoic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety protocols.

Hazard Identification

This compound is classified as a hazardous substance. Based on data from similar compounds, it is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[1][2][3][4][5][6]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Note: This classification is based on data for structurally related compounds and should be used as a guideline.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.[1][7][8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7][8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation occurs.[1][5][7][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][5][7][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[1][4][7][8]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated by thermal decomposition.[7]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1][7][8][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8][11][12] For a solution, absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container.[11][13] The spill area should then be decontaminated.[9][13]

Handling and Storage

-

Safe Handling: Handle in a well-ventilated place.[1][14] Wear suitable protective clothing, gloves, and eye/face protection.[1][7][15] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1][12] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][14][16] Keep away from incompatible materials such as strong oxidizing agents.[12][16] Store locked up.[3][7] It is recommended to store acids in a dedicated corrosives cabinet, preferably made of wood to prevent corrosion.[15][17]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[12][16]

-

Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be appropriate for larger quantities or when there is a splash hazard.[1][7][10][12] |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear impervious clothing to prevent skin contact.[1][7][17][18] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter type N95 (US) or type P1 (EN 143). For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][8][10] |

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Not available |

| Odor | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Flash Point | Not applicable |

| Solubility | Not available |

| Vapor Pressure | Not available |

| Vapor Density | Not available |

| Auto-ignition Temperature | Not available |

Note: Specific quantitative data for this compound is limited. "Not available" indicates that the information could not be found in the searched resources.

Experimental Protocols

General Protocol for Handling Solid Organic Acids

This protocol outlines the general steps for safely handling solid organic acids like this compound in a laboratory setting.

-

Risk Assessment: Before starting any work, conduct a thorough risk assessment to identify potential hazards.[19] Review the Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Don the appropriate PPE as specified in Table 2, including a lab coat, safety goggles, and chemical-resistant gloves.[19]

-

Weighing and Transfer:

-

Conduct all manipulations that may generate dust, such as weighing, in a chemical fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid, minimizing the creation of airborne dust.

-

Close the container tightly immediately after use.

-

-

Dissolution:

-

When dissolving the acid, add it slowly to the solvent while stirring.

-

If dissolving in water or another protic solvent, be aware that the process may be exothermic.

-

-

Reaction Setup:

-

Set up the reaction apparatus in a chemical fume hood.

-

Ensure all glassware is properly clamped and secure.

-

-

Waste Disposal:

-

Decontamination:

-

Clean the work area thoroughly after completion of the experiment.

-

Wash hands and any exposed skin with soap and water.

-

Protocol for a Solid Acid Spill Cleanup

This protocol provides a step-by-step guide for cleaning up a small spill of a solid organic acid. This should only be performed by trained personnel.[13]

-

Alert and Evacuate: Notify others in the immediate area of the spill and evacuate if necessary.[9][18]

-

Secure the Area: Restrict access to the spill area. If volatile dust is present, ensure the area is well-ventilated, if safe to do so.[9]

-

Don PPE: Put on the appropriate PPE, including safety goggles, chemical-resistant gloves, and respiratory protection.[11][18]

-

Contain the Spill: If the spill is a powder, you may need to add a dust suppressant.[13] For liquid spills of dissolved acid, create a dike around the spill using an absorbent material like vermiculite or spill pillows.[13][18]

-

Neutralize (for dissolved acid spills): If it is safe to do so, slowly add a neutralizing agent such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[9][13] Use pH paper to confirm neutralization.[9][13]

-

Collect the Residue: Carefully scoop or sweep up the spilled solid or the neutralized absorbent material.[11][18] Avoid creating dust.[8][13] Place the collected material into a clearly labeled, sealed container for hazardous waste.[9][11][13]

-

Decontaminate: Clean the spill area with soap and water.[9][11] Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.[9]

-

Report: Report the incident to the appropriate laboratory or institutional safety personnel.[11]

Mandatory Visualizations

Diagram 1: Chemical Spill Response Workflow

References

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

- 9. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]

- 10. echemi.com [echemi.com]

- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 12. fishersci.com [fishersci.com]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. echemi.com [echemi.com]

- 15. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 16. fishersci.com [fishersci.com]

- 17. flinnsci.com [flinnsci.com]

- 18. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]

- 19. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on the electrophilic bromination of 2-hydroxy-4-methylbenzoic acid. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the bromine atom, a hydroxyl group, and a carboxylic acid function on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The synthetic route presented here is an adaptation of established bromination methods for phenolic acids, offering a reliable and reproducible procedure for obtaining the desired product.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of 2-hydroxy-4-methylbenzoic acid with bromine. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing. Given that the position para to the hydroxyl group is occupied by the methyl group, and the ortho position is sterically hindered by the carboxylic acid, the bromination is expected to occur at the position ortho to the methyl group and meta to the carboxylic acid, which is the 5-position.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) |

| 2-hydroxy-4-methylbenzoic acid | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Bromine | ACS reagent, ≥99.5% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS reagent, ≥99.7% | Fisher Scientific |

| Sodium thiosulfate | Anhydrous, ≥98% | VWR Chemicals |

| Sodium bicarbonate | ACS reagent, ≥99.7% | EMD Millipore |

| Anhydrous sodium sulfate | ACS reagent, ≥99.0% | Sigma-Aldrich |

| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific |